

# Chemical and physical properties of 3-Amino-4-bromobenzaldehyde

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## Compound of Interest

Compound Name: 3-Amino-4-bromobenzaldehyde

Cat. No.: B112528

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## An In-depth Technical Guide to 3-Amino-4-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Amino-4-bromobenzaldehyde**, a valuable building block in organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from its isomers and related compounds to offer a broader understanding of its expected characteristics.

## Chemical and Physical Properties

**3-Amino-4-bromobenzaldehyde** is a substituted aromatic aldehyde. Its structure, featuring an amino group and a bromine atom on the benzaldehyde core, provides multiple reactive sites for the synthesis of more complex molecules. It is typically available as a light yellow solid.

## Identifiers and Structural Information

Property	Value	Source
IUPAC Name	3-amino-4-bromobenzaldehyde	PubChem[1]
CAS Number	359867-42-8	PubChem[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO	PubChem[1]
Molecular Weight	200.03 g/mol	PubChem[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1C=O)N)Br</chem>	PubChem[1]
InChI Key	NEMFHQCQKJUENY-UHFFFAOYSA-N	PubChem[1]

## Computed Physicochemical Properties

The following properties have been computationally predicted and provide an estimation of the compound's behavior.

Property	Value	Source
XLogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	198.96328 g/mol	PubChem[1]
Monoisotopic Mass	198.96328 g/mol	PubChem[1]
Topological Polar Surface Area	43.1 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	10	PubChem[1]

## Experimental Physical Properties (Comparative Data)

Direct experimental data for the melting and boiling points of **3-Amino-4-bromobenzaldehyde** is not readily available in the reviewed literature. However, data for the closely related isomer, 4-bromobenzaldehyde, is provided below for reference.

Property	4-Bromobenzaldehyde	Source
Melting Point	57 °C	Wikipedia[2]
Boiling Point	255-258 °C	Wikipedia[2]

Solubility:

- 4-Bromobenzaldehyde is soluble in organic solvents such as ethanol and ether, with limited solubility in water.[3] The presence of the amino group in **3-Amino-4-bromobenzaldehyde** is expected to slightly increase its polarity and may modestly enhance its solubility in polar solvents compared to 4-bromobenzaldehyde.

## Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of **3-Amino-4-bromobenzaldehyde**. While specific spectra for this compound are not widely published, data for related compounds can provide valuable insights. Commercial suppliers may provide compound-specific spectra upon request.[4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (downfield, likely a singlet), and the aromatic protons, with splitting patterns indicative of the 1,2,4-trisubstitution pattern. The amino protons would likely appear as a broad singlet.
- $^{13}\text{C}$  NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the aldehyde, and distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

## Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of **3-Amino-4-bromobenzaldehyde** is expected to exhibit characteristic absorption bands for the following functional groups:

- N-H stretching of the primary amine.
- C=O stretching of the aldehyde.
- C-H stretching and bending for the aromatic ring and the aldehyde.
- C-Br stretching.

## Mass Spectrometry (MS) (Anticipated)

The mass spectrum of **3-Amino-4-bromobenzaldehyde** would be expected to show a prominent molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes). Fragmentation patterns would likely involve the loss of CO, Br, and other small fragments.

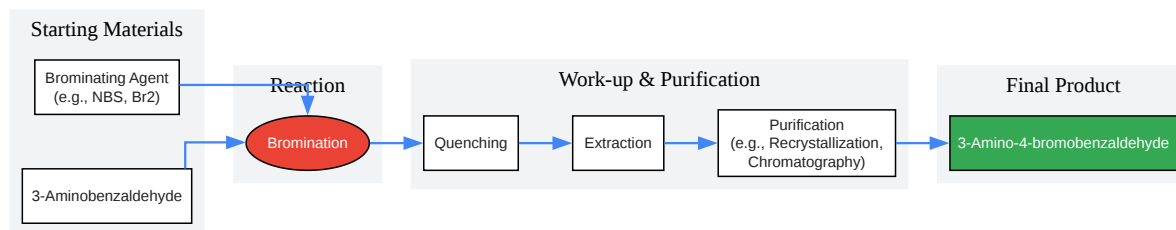
## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **3-Amino-4-bromobenzaldehyde** are not extensively documented in readily available literature. However, general methods for the synthesis of related brominated aminobenzaldehydes can be adapted.

## Synthesis

A potential synthetic route to **3-Amino-4-bromobenzaldehyde** could involve the bromination of 3-aminobenzaldehyde or the reduction of 3-nitro-4-bromobenzaldehyde. The choice of reagents and reaction conditions would be critical to ensure regioselectivity and to avoid unwanted side reactions.

The synthesis of the related compound, p-bromobenzaldehyde, can be achieved through the oxidation of p-bromotoluene.[2][5] Another related synthesis is that of 4'-bromo-6-methyl-8-cyanomethyl flavone, which utilizes 4-bromobenzaldehyde as a starting material in a condensation reaction.[6]



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Caption: A potential workflow for the synthesis of **3-Amino-4-bromobenzaldehyde**.

## Purification

Purification of the crude product would likely be achieved through standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.

## Analysis

The purity of **3-Amino-4-bromobenzaldehyde** can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer would be appropriate.

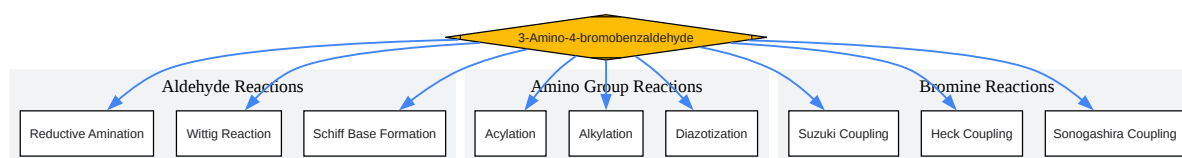
## Reactivity and Applications in Drug Development

The chemical structure of **3-Amino-4-bromobenzaldehyde** makes it a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.

## Chemical Reactivity

- The aldehyde group is susceptible to nucleophilic attack and can participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases.

- The amino group can be acylated, alkylated, or diazotized, allowing for a wide range of further chemical transformations.
- The bromine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.



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Caption: Reactivity of **3-Amino-4-bromobenzaldehyde**'s functional groups.

## Potential Applications in Drug Development

While specific biological activities of **3-Amino-4-bromobenzaldehyde** are not extensively reported, its structural motifs are present in various pharmacologically active molecules. Substituted benzaldehydes and bromoanilines are common pharmacophores in medicinal chemistry. For instance, the related compound 4-bromobenzaldehyde is used in the synthesis of anticonvulsants and compounds with antibacterial activity against *Mycobacterium tuberculosis*. The salicylhydrazone complex of 4-bromobenzaldehyde has been investigated for its potential antidepressant effects.[7] The versatility of **3-Amino-4-bromobenzaldehyde** makes it a promising starting material for the synthesis of novel compounds with potential therapeutic applications.

## Safety and Handling

For **3-Amino-4-bromobenzaldehyde**, it is prudent to follow the safety precautions for structurally similar compounds, such as 3-bromobenzaldehyde and 4-bromobenzaldehyde, for which more detailed safety information is available.

## Hazard Identification (based on related compounds)

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.
- May cause an allergic skin reaction.

## Handling and Storage

- Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents. Commercial suppliers recommend storage at 2-8°C, sealed in a dry environment.[8]

## First Aid Measures (based on related compounds)

- If on skin: Wash with plenty of soap and water.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled: Remove person to fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

## Conclusion

**3-Amino-4-bromobenzaldehyde** is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. While comprehensive experimental data for this specific compound is not widely available, this guide provides a summary of its known identifiers, computed properties, and comparative data from related isomers to assist researchers in its use. Further experimental investigation into its physical properties, spectral characteristics, and biological activities is warranted to fully explore its potential.

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- To cite this document: BenchChem. [Chemical and physical properties of 3-Amino-4-bromobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112528#chemical-and-physical-properties-of-3-amino-4-bromobenzaldehyde]

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